molecular formula C16H19NO B8369378 N-methyl-N-(3-phenoxypropyl)aniline CAS No. 861609-78-1

N-methyl-N-(3-phenoxypropyl)aniline

Cat. No.: B8369378
CAS No.: 861609-78-1
M. Wt: 241.33 g/mol
InChI Key: WIZLDNWXOVOCEI-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-phenoxypropyl)aniline is a tertiary amine characterized by a methyl group and a 3-phenoxypropyl chain attached to the nitrogen atom of an aniline moiety. This compound is synthesized via regioselective catalytic methods, as demonstrated in the preparation of structurally related epoxide derivatives (e.g., compound 1g in , synthesized using oxirane intermediates under specific conditions) . The phenoxypropyl substituent introduces steric bulk and moderate electron-donating effects due to the ether linkage, while the methyl group further modulates electronic and steric properties.

Properties

CAS No.

861609-78-1

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-methyl-N-(3-phenoxypropyl)aniline

InChI

InChI=1S/C16H19NO/c1-17(15-9-4-2-5-10-15)13-8-14-18-16-11-6-3-7-12-16/h2-7,9-12H,8,13-14H2,1H3

InChI Key

WIZLDNWXOVOCEI-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-Cyclohexyl-N-(3-phenoxypropyl)aniline (1d)

  • Structure : Replaces the methyl group with a cyclohexyl ring.
  • This is evident in its synthesis requiring adjusted stoichiometry (, S42) .
  • Applications : Likely used in studies requiring bulky tertiary amines for steric-driven selectivity.

N-Methyl-N-[4-(trifluoromethyl)phenyl]aniline

  • Structure: Substitutes the phenoxypropyl chain with a trifluoromethylphenyl group.
  • Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aromatic ring, making this compound more reactive in cross-coupling or substitution reactions (, Table 2e) .
  • Applications : Suitable for fluorinated pharmaceutical intermediates or electronic materials.

Analogues with Modified Alkyl Chains

N-Methyl-N-((trimethylsilyl)methyl)aniline

  • Structure: Features a trimethylsilyl-methyl group instead of phenoxypropyl.
  • Properties : The silyl group provides steric protection and stabilizes radical intermediates, as seen in visible-light-induced Ir-catalyzed reactions () .
  • Applications : Key in photoredox catalysis for generating α-carbonyl radicals.

N-(3-Phenylpropyl)aniline

  • Structure: Lacks the methyl group and phenoxy moiety, with a simpler phenylpropyl chain.
  • Properties: Reduced steric and electronic complexity results in lower thermal stability and higher basicity compared to N-methyl-N-(3-phenoxypropyl)aniline () .
  • Applications : Primarily a precursor in dye synthesis or polymer chemistry.

Fluorinated Derivatives

N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31)

  • Structure : Incorporates tetrafluoro and nitro groups on the propyl chain.
  • Properties : Fluorination enhances thermal stability and lipophilicity. The nitro group introduces strong electron-withdrawing effects, enabling participation in high-energy reactions (, % yield under Na₂CO₃/MeCN conditions) .
  • Applications: Potential use in agrochemicals or fluoropolymer additives.

Heterocyclic and Bioactive Analogues

N-(3-{[1-(2,5-Dimethylthiazol-4-yl)ethyl]amino}propyl)-N-methylaniline

  • Structure : Integrates a thiazole ring into the alkyl chain.
  • Molecular weight (C₁₇H₂₅N₃S, 303.47 g/mol) suggests suitability for drug discovery () .
  • Applications : Likely explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

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